![molecular formula C14H15NO2 B2377652 4-[(4-Methoxybenzyl)amino]phenol CAS No. 63760-17-8](/img/structure/B2377652.png)

4-[(4-Methoxybenzyl)amino]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

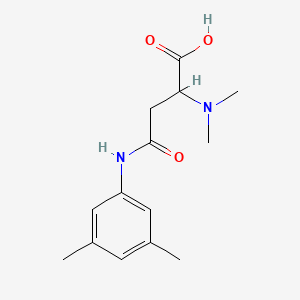

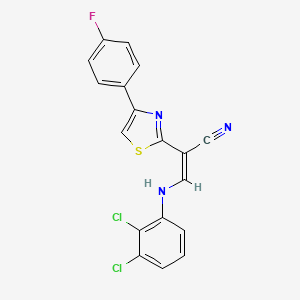

“4-[(4-Methoxybenzyl)amino]phenol” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 .

Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxybenzyl)amino]phenol” consists of a phenol group attached to a methoxybenzyl group via an amino link . The InChI code for this compound is 1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 .

Physical And Chemical Properties Analysis

The compound “4-[(4-Methoxybenzyl)amino]phenol” has a molecular weight of 229.28 . Its exact mass is 229.110275 Da and its monoisotopic mass is also 229.110275 Da . The compound has a complexity of 189 .

Scientific Research Applications

1. Synthesis of Lanthanide Complexes

The compound 4-[(4-Methoxybenzyl)amino]phenol has been utilized in the synthesis of lanthanide complexes. A study reports the synthesis and characterization of N4O3 amine phenol ligands, including derivatives such as tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine, which are used to produce bis(ligand)lanthanide complex cations (Liu, Yang, Rettig & Orvig, 1993).

2. Role in UDP-Glucuronosyltransferase Activity

This compound plays a significant role in understanding the phenol binding site of UDP-glucuronosyltransferases (UGTs). Research using photoaffinity labeling and mass spectrometry has elucidated the involvement of phenolic derivatives in the catalytic activity of UGT1A10, a crucial enzyme in drug metabolism (Xiong et al., 2006).

3. Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a derivative of 4-[(4-Methoxybenzyl)amino]phenol, has been used in the synthesis of oligoribonucleotides. This compound aids in protecting the 2′-hydroxyl group of adenosine, proving crucial in oligoribonucleotide synthesis (Takaku & Kamaike, 1982).

4. Anti-Asthmatic Activity

Phenolic compounds derived from 4-[(4-Methoxybenzyl)amino]phenol have shown significant anti-asthmatic activities. Studies indicate that these compounds inhibit specific airway resistance and reduce inflammatory responses in asthma models (Jang, Lee & Kim, 2010).

5. Synthesis of Antibacterial and Antioxidant Compounds

Derivatives of 4-[(4-Methoxybenzyl)amino]phenol have been synthesized and characterized for their antibacterial and antioxidant properties. Research shows that imine compounds derived from this chemical structure exhibit significant activity against various pathogens and oxidative stress (Ceyhan et al., 2015).

6. Synthesis of Phenolic Lignans

Phenolic lignans, synthesized using derivatives of 4-[(4-Methoxybenzyl)amino]phenol, have been shown to possess notable antioxidant activities. These compounds are significant in understanding the antioxidant mechanisms and potential therapeutic applications (Yamauchi et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Methoxybenzyl)amino]phenol are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

properties

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVFVARBVQZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxybenzyl)amino]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)

![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)